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Abstract

This document provides a technical overview of the chemical properties of 3-Fluoro-5-
hydroxybenzonitrile (CAS No: 473923-95-4), a key aromatic building block in the synthesis of
pharmaceuticals and other fine chemicals.[1] Due to its trifunctional nature, featuring nitrile,
hydroxyl, and fluoro substituents, this compound offers versatile reactivity for the construction
of more complex molecular architectures. This guide summarizes its known physical and
chemical properties, predicted spectral data, and general reactivity patterns. It is intended to
serve as a foundational resource for researchers utilizing this compound in synthetic chemistry
and drug discovery.

Chemical and Physical Properties

3-Fluoro-5-hydroxybenzonitrile is a solid at room temperature, appearing as an off-white to
light brown solid.[2] While a definitive experimentally determined melting point is not widely
published, its solid form is consistently reported by suppliers.[2][3] Many of the available
physical properties are predicted values, which provide useful estimates for experimental
planning.

Table 1: Physical and Chemical Properties of 3-Fluoro-5-hydroxybenzonitrile
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Property Value Source

Molecular Formula C7H4FNO PubChem[4][5]
Molecular Weight 137.11 g/mol PubChem[4][5]

CAS Number 473923-95-4 PubChem[4][5]
Appearance Off-white to light brown solid ChemicalBook[2]

Boiling Point (Predicted) 255.8 +25.0 °C ChemicalBook[2]

Density (Predicted) 1.34 + 0.1 g/cm3 ChemicalBook[2]

pKa (Predicted) 7.58 £0.10 ChemicalBook[2]

Room Temperature, Inert ChemicalBook[2], Sigma-

Storage Temperature ]
Atmosphere Aldrich[3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 3-Fluoro-5-hydroxybenzonitrile is not readily available in
peer-reviewed literature. However, based on its structure, the expected spectral characteristics
can be predicted. These predictions are valuable for the identification and characterization of
the compound in a laboratory setting.

Table 2: Predicted Spectroscopic Data for 3-Fluoro-5-hydroxybenzonitrile
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Spectroscopy Type Predicted Features

Aromatic protons will exhibit complex splitting
patterns due to proton-proton and proton-
fluorine couplings. The chemical shifts are

1H NMR influenced by the electron-withdrawing nitrile
and fluorine groups and the electron-donating
hydroxyl group. A distinct signal for the hydroxyl

proton is also expected.

Unique signals for each carbon environment are
anticipated. Carbons attached to the electron-
withdrawing fluorine and nitrile groups are

13C NMR expected to be deshielded (higher chemical
shift), while the carbon attached to the hydroxyl
group would be shielded. Carbon-fluorine

coupling will be a key diagnostic feature.

- O-H stretch: Strong, broad band around 3500-
3200 cm™1 - C=N stretch: Strong, sharp band
around 2230-2210 cm~! - C=C stretch

'R Spectroscopy (aromatic): Multiple sharp bands in the 1600-
1450 cm~1 region - C-F stretch: Strong band in

the 1250-1000 cm~1 region

The molecular ion peak (M*) would be observed
Mass Spectrometry at m/z = 137. Fragmentation patterns would

likely involve the loss of CO and HCN.

Chemical Reactivity and Synthesis

The reactivity of 3-Fluoro-5-hydroxybenzonitrile is dictated by the interplay of its three
functional groups on the aromatic ring.

Aromatic Substitution

The hydroxyl and fluoro groups are meta-directing relative to each other. The hydroxyl group is
a strong activating group, while the fluoro group is a deactivating but ortho-, para-directing
group. The nitrile group is a meta-directing and deactivating group. This substitution pattern
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makes the positions ortho and para to the hydroxyl group (C2, C4, and C6) the most activated
for electrophilic aromatic substitution. The hydroxyl group's activating effect is dominant.

Caption: Reactivity map for electrophilic aromatic substitution.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrile and fluoro
groups can facilitate the displacement of a suitable leaving group, though this typically requires
forcing conditions unless further activation is present.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Fluoro-5-hydroxybenzonitrile
is not readily available in the public literature. However, a general synthetic approach can be
conceptualized based on established organic chemistry principles. A plausible multi-step
synthesis could start from a readily available substituted benzene derivative, involving key
steps such as nitration, reduction, halogenation, diazotization, and cyanation to introduce the
functional groups in the desired orientation.
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Caption: A conceptual workflow for the synthesis of 3-Fluoro-5-hydroxybenzonitrile.

Safety and Handling

3-Fluoro-5-hydroxybenzonitrile is classified as harmful if swallowed and causes serious eye
damage. It is also toxic to aquatic life with long-lasting effects.[4][5] Standard laboratory safety
protocols should be strictly followed when handling this compound. This includes the use of
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personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work
should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

Iy H302: Harmful if swallowed.
ralt text ut i swatow

H318: Causes serious eye
wialt text Danger damage. H411: Toxic to
aquatic life with long lasting

lraalt text offects

Source: PubChem[4][5]

Experimental Protocols

As of the date of this document, detailed and validated experimental protocols for the synthesis
and reactions of 3-Fluoro-5-hydroxybenzonitrile are not available in publicly accessible
scientific literature. Researchers should develop their own procedures based on established
methods in synthetic organic chemistry, with appropriate safety precautions and analytical
monitoring.

Signaling Pathways

There is no information available in scientific literature to suggest that 3-Fluoro-5-
hydroxybenzonitrile is directly involved in biological signaling pathways. Its primary role is as
a synthetic intermediate in the preparation of more complex, potentially biologically active
molecules.

Disclaimer

This document is intended for informational purposes only and is based on publicly available
data, much of which is predicted and has not been experimentally verified. It is not a substitute
for a comprehensive literature search and should not be used as the sole basis for
experimental work. All laboratory procedures should be conducted with appropriate safety
measures and by qualified personnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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